2-Bromo-1,3-propanediol-d4
Overview
Description
2-Bromo-1,3-propanediol-d4: is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is commonly used in various chemical and biological research applications.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1,3-propanediol-d4, also known as Bronopol, is a wide spectrum of bacteria, including Pseudomonas aeruginosa . It is used as a microbicide or microbiostat in various commercial and industrial applications .
Mode of Action
Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell .
Biochemical Pathways
It is known that the compound interacts with essential thiols within the bacterial cell, likely affecting the pathways these thiols are involved in .
Pharmacokinetics
Bronopol is known to be more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, Bronopol is more stable to hydrolysis in aqueous media under normal conditions . .
Biochemical Analysis
Cellular Effects
It is known that the compound has antimicrobial properties
Molecular Mechanism
It is known to have antimicrobial properties , suggesting that it may interact with biomolecules in a way that inhibits microbial growth
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-1,3-propanediol-d4 over time in laboratory settings have not been extensively studied. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-propanediol-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-dihydroxypropane-d4.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of 1,3-propanediol-d4.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Substitution Reactions: 1,3-Dihydroxypropane-d4.
Oxidation Reactions: Corresponding aldehydes or carboxylic acids.
Reduction Reactions: 1,3-Propanediol-d4.
Scientific Research Applications
2-Bromo-1,3-propanediol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Comparison with Similar Compounds
2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4, commonly used in similar applications.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): An antimicrobial compound with wide-spectrum activity, used as a preservative in pharmaceuticals and industrial products.
3-Bromo-1,2-propanediol: Another brominated diol with different substitution patterns, used in various chemical reactions.
Uniqueness: this compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy and mass spectrometry, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-bromo-1,1,3,3-tetradeuteriopropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747231 | |
Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-67-1 | |
Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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